1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 102233-26-1
VCID: VC20806133
InChI: InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
SMILES: C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Molecular Formula: C19H22ClN3O2S
Molecular Weight: 391.9 g/mol

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride

CAS No.: 102233-26-1

Cat. No.: VC20806133

Molecular Formula: C19H22ClN3O2S

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride - 102233-26-1

Specification

CAS No. 102233-26-1
Molecular Formula C19H22ClN3O2S
Molecular Weight 391.9 g/mol
IUPAC Name [4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride
Standard InChI InChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
Standard InChI Key OAQAQPKSCPDCBO-UHFFFAOYSA-N
SMILES C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
Canonical SMILES C1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl

Introduction

Chemical Identity and Structure

Basic Information

1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride is characterized by several key identifiers that define its chemical identity. The compound is registered in multiple chemical databases with consistent information regarding its structure and properties.

ParameterValue
CAS Registry Number102233-26-1
PubChem CID377580
Molecular FormulaC19H22ClN3O2S
Molecular Weight391.9 g/mol
IUPAC Name[4-(2-hydroxyethyl)piperazin-1-yl]-phenothiazin-10-ylmethanone;hydrochloride
Parent CompoundCID 377581 ([4-(2-Hydroxyethyl)piperazin-1-yl]-phenothiazin-10-yl-methanone)

The compound was created in the PubChem database on March 26, 2005, with the most recent modification on February 22, 2025, indicating ongoing curation of its chemical information .

Structural Characteristics

The molecular structure consists of several key functional groups that contribute to its chemical behavior and potential biological activity:

  • A phenothiazine tricyclic system, which forms the core structure

  • A carbonyl (C=O) group that connects the phenothiazine moiety to the piperazine ring

  • A piperazine ring (six-membered heterocycle containing two nitrogen atoms)

  • A hydroxyethyl group attached to one of the piperazine nitrogen atoms

  • A chloride counter-ion forming the hydrochloride salt

Chemical Identifiers

For precise chemical identification and database cross-referencing, the following standardized descriptors are available:

Identifier TypeValue
InChIInChI=1S/C19H21N3O2S.ClH/c23-14-13-20-9-11-21(12-10-20)19(24)22-15-5-1-3-7-17(15)25-18-8-4-2-6-16(18)22;/h1-8,23H,9-14H2;1H
InChIKeyOAQAQPKSCPDCBO-UHFFFAOYSA-N
SMILESC1CN(CCN1CCO)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42.Cl
DSSTox Substance IDDTXSID60144813
NSC Number659149
WikidataQ83009081

These identifiers ensure unambiguous identification of the compound across different chemical databases and research publications .

Alternative Names and Synonyms

The compound is known by several synonyms in scientific and regulatory contexts:

  • 4-(Phenothiazin-10-ylcarbonyl)-1-piperazineethanol hydrochloride

  • 1-(2-Hydroxyethyl)-4-(phenothiazin-10-yl)carbonylpiperazine, hydrochloride

  • Methanone, [4-(2-hydroxyethyl)-1-piperazinyl]-10H-phenothiazin-10-yl-, hydrochloride (1:1)

  • NSC-659149

Physical and Chemical Properties

Fundamental Properties

The physical and chemical properties of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride determine its behavior in different environments and its potential applications.

PropertyDescription
Physical StateCrystalline solid (typical for phenothiazine derivatives)
Molecular Weight391.9 g/mol
Salt FormHydrochloride salt
Functional GroupsPhenothiazine core, carbonyl group, piperazine ring, hydroxyl group
SolubilityEnhanced water solubility due to hydrochloride salt formation

The hydrochloride salt form enhances the compound's solubility and stability compared to its free base form, which is advantageous for various applications including pharmaceutical formulations .

Chemical Reactivity

The compound's reactivity is influenced by its multiple functional groups:

  • The phenothiazine core contains a sulfur atom within a heterocyclic system, contributing to its chemical and pharmacological properties

  • The carbonyl group can participate in nucleophilic addition reactions

  • The piperazine ring contains two nitrogen atoms that can act as bases or nucleophiles

  • The hydroxyethyl group contains a primary alcohol that can undergo esterification or oxidation reactions

  • The hydrochloride salt formation affects the compound's ionization state, influencing its solubility and reactivity in various solvents

Synthesis and Preparation

General Synthetic Approach

The synthesis of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride typically involves a series of chemical reactions to connect the phenothiazine core to the piperazineethanol moiety.

The general synthetic route involves the reaction of phenothiazine derivatives with piperazineethanol in the presence of a carbonyl-forming reagent. This process is facilitated by using carbonyl chloride derivatives under basic conditions to form the carbonyl linkage between the phenothiazine and piperazine rings.

Biological and Pharmacological Properties

Relation to Phenothiazine Class

As a member of the phenothiazine class, 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride shares structural features with compounds known for significant biological activities. Phenothiazine derivatives have been extensively studied for their therapeutic potential, particularly in neuropsychiatry.

Potential ActivityMechanism
Antipsychotic EffectsBlocking dopamine receptors in the brain, particularly D2 receptors
Neuroleptic PropertiesManagement of symptoms in schizophrenia and other psychiatric disorders
Histamine AntagonismH1 receptor antagonism contributing to sedative effects
Anticholinergic ActivityMuscarinic receptor antagonism
Adrenergic Blockadeα-adrenergic receptor antagonism

These potential activities are inferred based on structural similarities to other phenothiazine derivatives rather than specific studies on this compound.

Structure-Activity Relationship Considerations

The specific structural elements of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride that may influence its biological activity include:

  • The phenothiazine core, which is essential for interaction with various neurotransmitter receptors

  • The piperazine ring, which often enhances CNS penetration and modifies receptor binding profiles

  • The hydroxyethyl group, which can affect the compound's pharmacokinetic properties

  • The carbonyl linkage, which provides a specific spatial arrangement between the phenothiazine and piperazine moieties

These structural features collectively determine the compound's potential receptor binding profile and pharmacological effects.

Research Applications and Status

Current Research Applications

The current applications of 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride appear to be primarily in research contexts:

  • As a chemical intermediate or building block in medicinal chemistry

  • In structure-activity relationship studies of phenothiazine derivatives

  • As an analytical reference standard

  • In pharmacological screening programs exploring novel therapeutic agents

Comparison with Related Compounds

The structural relationship between 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride and other phenothiazine derivatives provides context for understanding its potential applications:

CompoundStructural DifferenceNotable Properties
1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochlorideBase compoundSubject of current analysis
FluphenazineContains trifluoromethyl group and different linkerEstablished antipsychotic medication
Other phenothiazine derivativesVarious substitution patternsRange of pharmacological activities

The trifluoromethyl-substituted analog mentioned in search result represents a related compound (Parmodalin) with structural modifications that potentially alter its pharmacological profile .

Analytical Methods and Characterization

Identification Techniques

Several analytical techniques are typically employed to characterize and identify 1-Piperazineethanol, 4-(phenothiazin-10-ylcarbonyl)-, hydrochloride:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

  • Mass Spectrometry (MS) for molecular weight verification

  • Infrared (IR) spectroscopy for functional group identification

  • Elemental analysis for compositional verification

  • X-ray crystallography for three-dimensional structural determination

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